2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine 2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16236534
InChI: InChI=1S/C10H15N3S/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2
SMILES:
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol

2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine

CAS No.:

Cat. No.: VC16236534

Molecular Formula: C10H15N3S

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine -

Specification

Molecular Formula C10H15N3S
Molecular Weight 209.31 g/mol
IUPAC Name 2-(piperidin-3-ylmethylsulfanyl)pyrimidine
Standard InChI InChI=1S/C10H15N3S/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2
Standard InChI Key LIQVSECNEXHLCJ-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)CSC2=NC=CC=N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine consists of a six-membered pyrimidine ring (C₄H₄N₂) substituted at the 2-position with a sulfanyl-linked piperidin-3-ylmethyl group. The piperidine ring introduces a nitrogen-containing heterocycle, which influences the compound’s polarity and interaction with biological targets.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₀H₁₅N₃S
Molecular Weight209.31 g/mol
IUPAC Name2-(piperidin-3-ylmethylsulfanyl)pyrimidine
SMILESC1CCN(CC1)CS-c1ncccn1
Topological Polar Surface Area67.8 Ų (estimated)

The sulfanyl (-S-) bridge between the pyrimidine and piperidine moieties enhances conformational flexibility, allowing adaptive binding to enzyme active sites.

Spectroscopic Characterization

While experimental spectral data for this exact compound are scarce, analogous pyrimidine derivatives exhibit:

  • ¹H NMR: Peaks between δ 8.5–8.8 ppm for pyrimidine protons and δ 2.5–3.5 ppm for piperidine methylene groups.

  • IR: Stretching vibrations at ~1,250 cm⁻¹ (C=S) and ~1,600 cm⁻¹ (C=N).

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic aromatic substitution (SNAr), leveraging the reactivity of 2-chloropyrimidine with piperidin-3-ylmethanethiol:

Reaction Scheme:
2-Chloropyrimidine+Piperidin-3-ylmethanethiolBaseSolvent2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine\text{2-Chloropyrimidine} + \text{Piperidin-3-ylmethanethiol} \xrightarrow[\text{Base}]{\text{Solvent}} \text{2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine}

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventDimethylformamide (DMF) or DMSO
BasePotassium carbonate (K₂CO₃)
Temperature80–100°C
Reaction Time12–24 hours
Yield65–75% (crude)

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Industrial-Scale Production

For large-scale manufacturing, continuous flow reactors improve efficiency by ensuring precise temperature control and reduced side reactions. Post-synthesis, distillation or fractional crystallization achieves >98% purity, critical for pharmaceutical applications.

Physicochemical Properties and Reactivity

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF: 25 mg/mL) but limited aqueous solubility (<1 mg/mL at pH 7.4). Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions.

Reactivity Profile

  • Oxidation: The sulfanyl group oxidizes to sulfonyl (-SO₂-) derivatives using H₂O₂ or m-CPBA.

  • Alkylation: The piperidine nitrogen undergoes quaternization with alkyl halides, enhancing water solubility.

Applications in Scientific Research and Industry

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitor development. Substitutions at the 4- and 6-positions of the pyrimidine ring modulate selectivity—e.g., methyl groups enhance lipophilicity and blood-brain barrier penetration .

Material Science

Functionalized pyrimidines act as ligands in catalytic systems. The sulfanyl group coordinates to transition metals (e.g., Pd, Pt), enabling applications in cross-coupling reactions.

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